![molecular formula C22H13N3O2S B3838820 (2E)-3-(naphthalen-1-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3838820.png)
(2E)-3-(naphthalen-1-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Overview
Description
(2E)-3-(naphthalen-1-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(naphthalen-1-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(naphthalen-1-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(naphthalen-1-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its naphthalene moiety, which can exhibit strong fluorescence properties. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of (2E)-3-(naphthalen-1-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding domains, inhibiting their function. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Peniciaculin A: A triaryl natural product with antifungal properties.
Uniqueness
What sets (2E)-3-(naphthalen-1-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile apart from similar compounds is its combination of a naphthalene ring, a nitrophenyl group, and a thiazole ring. This unique structure imparts distinct electronic and steric properties, making it versatile for various applications in scientific research and industry.
Properties
IUPAC Name |
(E)-3-naphthalen-1-yl-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O2S/c23-13-18(12-17-6-3-5-15-4-1-2-7-20(15)17)22-24-21(14-28-22)16-8-10-19(11-9-16)25(26)27/h1-12,14H/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJACBWMYHUPVNP-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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